molecular formula C10H14N2 B13269148 N-cyclobutyl-2-methylpyridin-3-amine

N-cyclobutyl-2-methylpyridin-3-amine

Cat. No.: B13269148
M. Wt: 162.23 g/mol
InChI Key: RLSBFODFPFGLMO-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of pyridine, characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce this compound derivatives with different functional groups.

Scientific Research Applications

N-cyclobutyl-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: This compound is structurally similar but lacks the cyclobutyl group.

    N-cyclobutyl-2-methylpyridin-4-amine: Similar structure with the amine group at a different position on the pyridine ring.

Uniqueness

N-cyclobutyl-2-methylpyridin-3-amine is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other pyridine derivatives.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-2-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-10(6-3-7-11-8)12-9-4-2-5-9/h3,6-7,9,12H,2,4-5H2,1H3

InChI Key

RLSBFODFPFGLMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CCC2

Origin of Product

United States

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